2-(Chloromethyl)-6-methylpyridine
Overview
Description
2-(Chloromethyl)-6-methylpyridine is a chemical compound used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF. It has also been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
Synthesis Analysis
The synthesis of 2-chloro-5-chloromethyl pyridine involves adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine. The pH value of the solution is adjusted to a range of 4-5. The temperature is elevated to 80-100 DEG C while stirring. After stopping the nitrogen, chlorine is let in and the temperature is further elevated for a reaction .Chemical Reactions Analysis
2-(Chloromethyl)pyridine hydrochloride was used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . More detailed information about the chemical reactions involving 2-(Chloromethyl)-6-methylpyridine was not found in the search results.Scientific Research Applications
Base Catalyzed Alkylation
2-(Chloromethyl)-6-methylpyridine hydrochloride has been used as a reagent in base catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . Alkylation is a process where an alkyl group is transferred from one molecule to another. In this case, the 2-(Chloromethyl)-6-methylpyridine provides the alkyl group for the reaction.
2. Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex This compound has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex . This complex is a Zn2±sensitive magnetic resonance imaging (MRI) contrast agent. Contrast agents are used in MRI scans to enhance the difference between different tissues, making it easier to see any abnormalities.
Solubility
2-(Chloromethyl)-6-methylpyridine hydrochloride is soluble in water, acetone (10-50mg/ml), and 95% ethanol (100mg/ml) . This property is important in many chemical reactions and processes, as it determines how well the compound can be mixed with other substances.
Phenol Protecting Group
While not directly related to 2-(Chloromethyl)-6-methylpyridine, a similar compound, 2-(Chloromethoxy)ethyltrimethylsilane, is used as a phenol protecting group in the synthesis of laterifluorones . Protecting groups are used in organic chemistry to temporarily block certain functional groups from reacting, allowing other reactions to take place first.
Safety and Hazards
properties
IUPAC Name |
2-(chloromethyl)-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-6-3-2-4-7(5-8)9-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQYGHGKTNHYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50275746 | |
Record name | 2-(chloromethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3099-29-4 | |
Record name | 2-(Chloromethyl)-6-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3099-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(chloromethyl)-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50275746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(Chloromethyl)-6-methylpyridine in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine?
A1: 2-(Chloromethyl)-6-methylpyridine (2) is a crucial intermediate in the synthesis of 2,6-dimethyl-4-(trimethylstannyl)pyridine (6). The research paper outlines a synthetic route where 2-(Chloromethyl)-6-methylpyridine, obtained as a mixture alongside 4-chloro-2,6-dimethylpyridine (3) from the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride (1), is ultimately separated and not used in the final steps. The desired product (6) is achieved by reacting the separated 4-chloro-2,6-dimethylpyridine (3) with trimethylstannyl sodium. []
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